molecular formula C24H40O2 B1243411 Cholanic acid CAS No. 25312-65-6

Cholanic acid

Cat. No.: B1243411
CAS No.: 25312-65-6
M. Wt: 360.6 g/mol
InChI Key: RPKLZQLYODPWTM-KBMWBBLPSA-N
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Description

Cholanic acid (5β-cholan-24-oic acid) is a fundamental C24 steroid compound that serves as the core structural precursor for primary bile acids in mammals . As a key biosynthetic intermediate, it is indispensable for research focused on the enterohepatic circulation, the synthesis of more complex bile acid derivatives, and the study of lipid digestion and cholesterol metabolism . In physiological and pharmacological studies, bile acids, derived from this compound, are recognized not just as detergents but also as crucial signaling molecules. They activate nuclear receptors like the Farnesoid X Receptor (FXR), which plays a central role in regulating lipid and glucose homeostasis, liver regeneration, and immune responses . Investigating this compound and its derivatives is therefore critical for advancing our understanding of and developing treatments for metabolic conditions such as non-alcoholic fatty liver disease (NAFLD), cholestasis, type 2 diabetes, and obesity . This high-purity compound is designed to support this vital scientific work. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

25312-65-6

Molecular Formula

C24H40O2

Molecular Weight

360.6 g/mol

IUPAC Name

(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26)/t16-,17?,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

RPKLZQLYODPWTM-KBMWBBLPSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Other CAS No.

25312-65-6

Synonyms

5 beta-cholan-24-oic acid
cholanic acid
cholanic acid, (5 alpha)-isomer
cholanic acid, (5 beta)-isomer
cholanic acid, sodium salt, (5 beta)-isomer
cholanoic acid
ursocholanic acid

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Cholanic acids, particularly chenodeoxycholic acid and hyodeoxycholic acid, are recognized for their utility as biologically active pharmaceutical ingredients. These compounds are primarily derived from bile and have been studied for their therapeutic potential in treating various conditions.

Drug Formulation and Delivery

Cholanic acids serve as effective drug carriers due to their amphiphilic nature, which allows them to enhance the solubility and bioavailability of poorly soluble drugs. For instance, research has demonstrated the use of 5β-cholanic acid-modified glycol chitosan nanoparticles for improving the intestinal absorption of drugs such as insulin and fluorescein isothiocyanate-labeled dextrans. These nanoparticles significantly increased drug absorption across different intestinal regions without causing membrane damage .

Treatment of Liver Diseases

Chenodeoxycholic acid is FDA-approved for treating primary biliary cholangitis, a chronic liver disease. Its therapeutic effects stem from its ability to reduce cholesterol levels and promote bile flow, thus alleviating symptoms associated with liver dysfunction . Additionally, cholanic acids have been implicated in the management of gallstones and other digestive disorders.

Cancer Therapy

Recent studies have highlighted the potential of cholanic acids in cancer treatment, particularly through their interaction with specific receptors involved in tumor suppression.

Anti-Tumor Effects

Research has shown that a combination of obeticholic acid (a farnesoid X receptor agonist) and 5β-cholanic acid exhibits significant anti-tumor effects in liver cancer models. This effect is mediated through the CXCL16/CXCR6 signaling pathway, which enhances the recruitment and activation of natural killer T cells within the tumor microenvironment . This finding suggests that cholanic acids could be leveraged in immunotherapy strategies for hepatocellular carcinoma.

Nanoparticle-Based Therapies

Engineered nanoparticles incorporating cholanic acids have been developed to improve targeted delivery of chemotherapeutic agents. For example, hydrophobically modified glycol chitosan nanoparticles loaded with anticancer drugs demonstrated enhanced therapeutic efficacy against breast cancer in xenograft models . This approach not only improves drug solubility but also minimizes systemic toxicity.

Summary of Case Studies

The following table summarizes key findings from various studies highlighting the applications of cholanic acid:

Study Application Findings
Yan et al., 2019Drug DeliveryEnhanced absorption of insulin using 5β-cholanic acid-modified nanoparticles .
Ma et al., 2022Cancer TherapyObeticholic acid combined with 5β-cholanic acid exhibited anti-tumor effects via CXCL16/CXCR6 pathway .
Ahrens et al., 2014Liver Disease TreatmentChenodeoxycholic acid approved for primary biliary cholangitis treatment .
Cheng et al., 2021Targeted TherapyEngineered nanoparticles showed improved efficacy against breast cancer .

Comparison with Similar Compounds

Structural and Functional Overview of Key Bile Acid Derivatives

Table 1: Structural Features and Receptor Affinities

Compound Core Structure Substituents EphA2 IC50 (µM) Selectivity (EphA vs. EphB) Key Applications
Cholanic acid 5β-cholan-24-oic acid None 9.6–17 EphA-selective EphA2 antagonist, γ-secretase modulator
Lithocholic acid (LCA) 3α-hydroxy-5β-cholan-24-oic acid 3α-hydroxyl 46 Promiscuous Broad Eph-ephrin antagonist
Isolithocholic acid 3β-hydroxy-5β-cholan-24-oic acid 3β-hydroxyl 67 EphA-selective Moderate EphA2 antagonist
Deoxycholic acid 3α,12α-dihydroxy-5β-cholanic acid 3α,12α-dihydroxyl N/A N/A Digestive surfactant, drug delivery
Chenodeoxycholic acid 3α,7α-dihydroxy-5β-cholanic acid 3α,7α-dihydroxyl N/A N/A Cholesterol gallstone dissolution

Structure-Activity Relationships (SAR)

Role of Hydroxyl Groups

  • This compound vs. LCA : The absence of the 3α-hydroxyl group in this compound enhances EphA2 selectivity (IC50 = 9.6 µM vs. 46 µM for LCA). Molecular docking suggests the 3α-OH in LCA sterically hinders optimal receptor binding . Conversely, LCA’s promiscuity across Eph receptors stems from its ability to accommodate diverse binding pockets via its hydroxyl group .
  • Isolithocholic acid : The 3β-hydroxyl configuration reduces EphA2 affinity (IC50 = 67 µM), highlighting stereochemical sensitivity in receptor interactions .

Amino Acid Conjugation Effects

Table 2: Impact of Amino Acid Conjugation on EphA2 Antagonism
Compound Conjugated Amino Acid pIC50 Functional IC50 (µM) Notes
This compound None (parent) 4.88 17 Baseline activity
Compound 2 Glycine 4.88 >17 Retains potency; free carboxylate critical
Compound 4 β-Alanine 4.82 21 Tolerates spacer elongation; lower lipophilicity (AlogP = 5.0 vs. 5.8)
Compound 8 L-Tryptophan 4.55 Inactive Aromatic side chains reduce potency
  • Aromatic vs. Aliphatic Conjugates: Unlike LCA derivatives, where aromatic amino acids (e.g., tryptophan) enhance EphA2 binding, this compound conjugates with L-tryptophan (Compound 8) or L-phenylalanine (Compound 6) show reduced potency (pIC50 = 4.55–4.67). This divergence underscores distinct SAR profiles between LCA and this compound .
  • β-Alanine Advantage : The β-alanine conjugate (Compound 4) maintains near-parent potency while reducing lipophilicity, improving drug-likeness for further development .

Functional and Mechanistic Comparisons

Eph Receptor Modulation

  • Selectivity : this compound inhibits EphA receptors (IC50 = 3.0–7.1 µM) with 30-fold higher specificity for EphA2 over EphB1, unlike LCA’s broad inhibition .

Metabolic and Pharmaceutical Profiles

  • Metabolism : this compound is metabolized into polar derivatives in rats, contrasting with 5α-isomers (e.g., allocholic acid), which undergo 12α-hydroxylation .
  • Drug Formulations : this compound derivatives like 3α,12α-dihydroxy-5β-cholanic acid enhance solubility of lipids in parenteral nutrition solutions, outperforming deoxycholic acid in clarity and stability .

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

Chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholanic acid) undergoes oxidation at the C7 position using hydrogen peroxide (H₂O₂) in methanol or ethanol under acidic conditions. For example, a mixture of chenodeoxycholic acid (50 g), methanol (300 g), and citric acid (5 g) heated to 50°C for 30 minutes, followed by H₂O₂ (28 wt%) addition at 5–15°C, yields 3α-hydroxy-7-oxo-5β-cholanic acid with 85% purity after purification. Isopropanol/ethyl acetate (1:3 v/v) recrystallization further enhances purity to >98%.

Chromium-Based Oxidants

Jones reagent (CrO₃ in H₂SO₄) selectively oxidizes hydroxyl groups in hyodeoxycholic acid derivatives. In a patented method, hyodeoxycholic acid methyl ester treated with Jones reagent at 0–5°C produces 3α-hydroxy-6-keto-5β-cholanic acid. This method achieves 72% yield but requires stringent temperature control to avoid over-oxidation.

Silver Carbonate-Catalyzed Oxidation

Methyl cholate (3α,7α,12α-trihydroxy-5β-cholanic acid methyl ester) reacts with Ag₂CO₃ on Celite in boiling toluene to form methyl 7α,12α-dihydroxy-3-keto-5β-cholanate. This protocol highlights the role of heterogeneous catalysts in regioselective oxidations, achieving 68% yield.

Table 1: Comparative Analysis of Oxidation Methods

Starting MaterialOxidizing AgentSolventTemperatureYieldProduct
Chenodeoxycholic acidH₂O₂Methanol5–15°C85%3α-hydroxy-7-oxo-5β-cholanic acid
Hyodeoxycholic acidJones reagentAcetone0–5°C72%3α-hydroxy-6-keto-5β-cholanic acid
Methyl cholateAg₂CO₃/CeliteTolueneReflux68%7α,12α-dihydroxy-3-keto-5β-cholanate

Multi-Step Synthesis from Hyodeoxycholic Acid

Esterification and Sequential Oxidation

A four-step synthesis converts hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholanic acid) into 3α-hydroxy-5α-cholanic acid:

  • Esterification : Hyodeoxycholic acid (10 g) reacts with methanol (100 mL) and H₂SO₄ at 25°C for 8 hours to form the methyl ester.

  • Double Oxidation : The ester undergoes Jones oxidation at 0–5°C to introduce ketones at C3 and C6.

  • Selective Reduction : Sodium borohydride reduces the C3 ketone, retaining the C6 ketone.

  • Xanthomine Reaction : Hydrazine hydrate and KOH cleave the C6 ketone, yielding 3α-hydroxy-5α-cholanic acid with 47% overall yield.

Isomerization via Acid Catalysis

Heating 3,6-diketo-5β-cholanic acid in acetic acid with HCl catalyzes 5β→5α isomerization via an enol intermediate. This method produces 3,6-diketo-5α-cholanic acid, a precursor for further functionalization.

Purification and Crystallization Techniques

Solvent Recrystallization

Crude 3α-hydroxy-7-oxo-5β-cholanic acid purifies via reflux in isopropanol/ethyl acetate (1:3 v/v), achieving >98% purity after activated carbon treatment. Polar solvents like methanol/water mixtures (3:1 v/v) also effectively remove impurities.

Chromatographic Methods

Silica gel chromatography separates stereoisomers of cholanic acid derivatives. For example, allo-cholanic acid isomers resolve using hexane/ethyl acetate (4:1 v/v), with Rf values differing by 0.15.

Stereochemical Control in Synthesis

Epimerization at C5

The 5β→5α isomerization relies on acid-catalyzed enolization. Prolonged heating (12 hours) of 3,6-diketo-5β-cholanic acid in acetic acid/HCl converts 90% to the 5α configuration.

Selective Reduction

Sodium borohydride preferentially reduces equatorial ketones. For instance, 3-keto-5β-cholanate reduces to 3α-hydroxy-5β-cholanate, while 3-keto-5α-cholanate forms 3β-hydroxy-5α-cholanate.

Industrial-Scale Production Challenges

Solvent Compatibility

Methanol and ethanol enable high substrate solubility but require explosion-proof equipment due to low flash points. Patent CN105669815A addresses this by switching to isopropanol in later steps.

Byproduct Management

Over-oxidation to diketo derivatives occurs if H₂O₂ exceeds stoichiometric ratios. Patent CN105669815A limits H₂O₂ to 0.3 equivalents, reducing diketo byproducts to <5%.

Table 2: Yield Optimization in Industrial Processes

StepKey ParameterOptimal ValueYield Improvement
H₂O₂ OxidationH₂O₂ Equivalents0.3 eq85% → 92%
Jones OxidationReaction Time20 minutes65% → 72%
Xanthomine ReactionHydrazine Hydrate Ratio1.5 eq40% → 47%

Q & A

Q. What experimental methods are used to quantify the binding kinetics of cholanic acid to EphA2?

Methodological Answer: Surface plasmon resonance (SPR) is the primary method to assess real-time binding kinetics. Immobilize EphA2-Fc on sensor chips and inject this compound at varying concentrations (e.g., 3–25 µM). Analyze association/dissociation phases to calculate rate constants (kon, koff) and equilibrium dissociation constant (KD). This compound binds EphA2 reversibly with a KD of ~5.1 µM, fitting a 1:1 binding model . Data validation requires negative controls (e.g., EphB1 receptor) to confirm specificity .

Q. How does this compound structurally inhibit EphA2-ephrin-A1 interactions?

Methodological Answer: Competitive binding assays using biotinylated ephrin-A1-Fc and immobilized EphA2-Fc reveal this compound’s mechanism. Dose-dependent inhibition (IC50 = 9.6 µM) and Schild plot analysis (slope ≈1) confirm competitive antagonism. Structural-activity relationship (SAR) studies highlight the necessity of the carboxylate group at position 24 for binding, as its removal abolishes activity .

Advanced Research Questions

Q. What methodologies differentiate this compound’s selectivity for EphA vs. EphB receptors?

Methodological Answer: Use SPR and displacement assays across EphA (A1–A8) and EphB (B1–B6) subfamilies. This compound shows 3–30× higher potency for EphA receptors (IC50 = 3.0–7.1 µM) compared to EphB (IC50 = 38–100 µM). Cross-reactivity tests with EphB1 and Fc-protein confirm selectivity .

Q. How is this compound’s effect on EphA2 phosphorylation validated in cancer models?

Methodological Answer: In PC3 prostate cancer cells (endogenous EphA2), pretreat with this compound (6–100 µM) before ephrin-A1 stimulation. Measure phospho-EphA2 levels via immunoblotting. This compound inhibits phosphorylation dose-dependently (IC50 = 12 µM) without affecting kinase activity, ruling out direct kinase inhibition .

Q. What role does this compound play in modulating chemoresistance?

Methodological Answer: In HT1376-CisR bladder cancer cells, co-treat with this compound (50–100 µM) and cisplatin. Cell viability assays show restored cisplatin sensitivity (IC50 drops from 3,105 µM to 4.8 µM at 100 µM this compound), implicating AKR1C2 inhibition as a mechanism .

Key Research Insights

  • Mechanistic Specificity : this compound targets the conserved ligand-binding pocket of EphA receptors, sparing kinase domains .
  • Therapeutic Potential : Its ability to reverse cisplatin resistance highlights dual utility in Eph signaling and chemoresistance pathways .
  • Experimental Design : SPR and competitive assays are critical for distinguishing direct binding from off-target effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cholanic acid
Reactant of Route 2
Cholanic acid

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